
4-tert-Butylcatechol
Overview
Description
4-tert-Butylcatechol (4-TBC) is a substituted catechol derivative featuring a tert-butyl group at the para position of the aromatic ring. This structural modification enhances its steric bulk and electron-donating capacity, making it valuable in industrial and biomedical applications. It is widely utilized as a polymerization inhibitor for styrene, butadiene, and other olefins, preventing premature radical-induced reactions . Additionally, 4-TBC serves as a stabilizer in adhesives, a fragrance component in cosmetics, and a corrosion inhibitor . Its redox activity enables roles in electrochemical sensors and catalytic systems . However, 4-TBC is classified as a Category III endocrine-disrupting chemical (EDC), raising regulatory concerns despite its high production volume .
Preparation Methods
Catalytic Alkylation Using Methyl Tert-Butyl Ether (MTBE)
Reaction Conditions and Mechanism
The synthesis of 4-TBC via alkylation of pyrocatechol with methyl tert-butyl ether (MTBE) represents a significant advancement over traditional isobutylene-based methods. As detailed in Patent CN102603490B, this approach employs NKC-99 (a dry hydrogen-form resin catalyst) under mild reaction conditions: temperatures of 100–160°C and pressures below 0.04 MPa . The reaction proceeds in two stages:
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Initial Alkylation : Pyrocatechol reacts with MTBE to form intermediate tert-butyl derivatives.
-
Isomerization and Purification : Byproducts such as 3-TBC and 3,5-di-tert-butylcatechol undergo transfer alkylation to yield 4-TBC, followed by vacuum distillation for purification .
The stoichiometric ratio of MTBE to pyrocatechol is critical, with optimal results achieved at 20–50% MTBE by weight relative to pyrocatechol . The NKC-99 catalyst, used at 0.5–5% of the pyrocatechol weight, demonstrates high selectivity and reusability, reducing raw material loss .
Performance Metrics
Table 1 summarizes the outcomes from representative experiments using this method:
Pyrocatechol (kg) | MTBE (kg) | Catalyst (kg) | Purity (%) | Yield (%) |
---|---|---|---|---|
200 | 40 | 10 | 99.53 | 92 |
200 | 60 | 15 | 99.39 | 89 |
250 | 120 | 17 | 99.62 | 94 |
Data derived from Patent CN102603490B .
This method eliminates hazardous isobutylene handling, reduces wastewater generation, and avoids neutralization steps, making it industrially viable .
Isobutene-Based Alkylation with HMT Catalyst
Process Optimization
Patent CN110041170B introduces a method using isobutene as the alkylating agent and hexamethylenetetramine (HMT) as the catalyst . The reaction occurs under nitrogen at 80–120°C, with a catechol-to-isobutene molar ratio of 1:0.3–0.7 . The HMT catalyst facilitates the rearrangement of 3-TBC and 3,5-DTBC byproducts into 4-TBC, enhancing overall selectivity to 98–99% .
Key Advantages
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Byproduct Management : The HMT catalyst converts undesired isomers into the target product, minimizing purification steps .
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Reusability : The catalyst retains activity after regeneration, reducing operational costs .
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Scalability : Continuous operation is feasible due to the stability of the reaction system .
Traditional Sulfuric Acid and Phosphoric Acid Methods
Conventional Approaches
Historically, 4-TBC synthesis relied on strong acids like sulfuric or phosphoric acid to catalyze the reaction between pyrocatechol and isobutylene . These methods, while effective, face limitations:
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Byproduct Formation : Significant generation of 3-TBC and 3,5-DTBC necessitates complex separation processes .
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Environmental Impact : Acidic wastewater from neutralization steps requires costly treatment .
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Safety Concerns : Isobutylene’s volatility and flammability pose storage and handling risks .
Comparative Analysis
Table 2 contrasts traditional and modern methods:
Parameter | H₂SO₄ Method | NKC-99/MTBE Method | HMT/Isobutene Method |
---|---|---|---|
Catalyst Loading | 10–20% | 0.5–5% | 5–10% |
Byproduct Formation | High | Negligible | Low (rearranged) |
Wastewater | Significant | None | Minimal |
Purity (%) | 85–90 | 99.3–99.6 | 98–99 |
Chemical Reactions Analysis
Oxidation Reactions
TBC undergoes oxidation in biological and chemical systems:
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Tyrosinase-catalyzed oxidation : Converts TBC to 4-tert-butyl-o-benzoquinone, a reaction critical in melanin biosynthesis inhibition .
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Microbial degradation : Sphingobium sp. strain TIK-1 oxidizes TBC during catabolism, forming transient intermediates like 3,3-dimethyl-2-butanone .
Key Data:
Enzymatic Degradation Pathways
Strain TIK-1 metabolizes TBC via a meta-cleavage pathway:
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Initial hydroxylation : TBC is hydroxylated to 4-tert-butylcatechol.
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Ring cleavage : meta-cleavage enzymes generate intermediates with mass spectral signatures matching alkyl-ketone derivatives (e.g., 3,3-dimethyl-2-butanone) .
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Inhibition studies : 3-Fluorocatechol blocks meta-cleavage, causing TBC accumulation (1.74 μmol after 360 min) .
Growth Parameters:
Substrate | Cell Yield (mg dry weight/mmol) | Degradation Time |
---|---|---|
4-tert-Butylphenol | 75.3 ± 6.99 | 12 h |
This compound | 74.9 ± 1.85 | 9 h |
Reactivity with Alkylphenols
TBC participates in co-metabolic reactions with structurally similar alkylphenols, yielding methyl alkyl ketones:
Substrate Specificity Table :
Alkylphenol | Degradation Product | Transformation Ratio (%) |
---|---|---|
4-tert-Butylphenol | 3,3-Dimethyl-2-butanone | 100 |
4-n-Propylphenol | 2-Pentanone | 100 |
4-sec-Butylphenol | 3-Methyl-2-pentanone | 100 |
2,4-Di-tert-butylphenol | 3,5-Di-tert-butylcatechol | 37.2 |
Biochemical Interactions
Scientific Research Applications
Polymerization Inhibition
Role in Polymer Chemistry
TBC is extensively used as a polymerization inhibitor for reactive monomers such as butadiene, styrene, vinyl acetate, and divinylbenzene. Its effectiveness is notable; it exhibits a polymerization inhibitory effect that is approximately 25 times greater than that of hydroquinone at 60 °C . This property makes it invaluable in the production of various polymers, including:
- Styrene : Used in the manufacture of polystyrene and other copolymers.
- Polyurethane Foams : Acts as a stabilizer during the production process.
- Polyvinyl Chloride (PVC) : Prevents premature polymerization during manufacturing.
Antioxidant Properties
Industrial Applications
TBC functions as an antioxidant in synthetic rubber and polymers, significantly enhancing their stability and longevity. It is employed in:
- Rubber Products : Protects against oxidative degradation.
- Oil Derivatives : Extends the shelf life of lubricants and fuels.
- Coatings and Sealants : Improves durability and resistance to environmental factors .
Pharmaceutical and Biochemical Applications
Biological Activity
Research indicates that TBC has potential applications in the biomedical field due to its ability to inhibit tyrosinase activity at concentrations above , which may be relevant for skin depigmentation treatments . Additionally, studies have shown that TBC can inhibit the expression of inflammatory markers in microglial cells, suggesting its potential use in neuroprotective therapies .
Environmental Applications
Analytical Chemistry
TBC has been utilized in environmental monitoring, particularly for analyzing low concentrations of volatile organic compounds like 1,3-butadiene in ambient air. Its application involves using coconut shell charcoal coated with TBC to enhance detection sensitivity .
Case Study 1: Polymer Stabilization
In a study examining the effectiveness of TBC as a stabilizer for polyurethane foams, it was found that incorporating TBC significantly improved thermal stability and reduced degradation rates under oxidative conditions. The results indicated a marked increase in the lifespan of the foam products used in construction applications.
Case Study 2: Neuroprotective Effects
A study conducted on BV-2 microglia cells demonstrated that TBC at concentrations of inhibited LPS-induced expression of iNOS and TNF-α, leading to reduced neuroinflammation. This suggests TBC's potential role in developing treatments for neurodegenerative diseases .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Polymer Chemistry | Inhibitor for styrene, butadiene, PVC | Prevents premature polymerization |
Antioxidant | Synthetic rubber, oil derivatives | Enhances stability |
Pharmaceutical | Tyrosinase inhibition | Potential skin depigmentation agent |
Environmental Monitoring | Detection of volatile organic compounds | Improved sensitivity |
Biomedical Research | Neuroprotection studies | Anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 4-tert-Butylcatechol involves its ability to donate hydrogen atoms in radical reactions, thereby acting as an antioxidant . It inhibits tyrosinase activity by binding to the enzyme and preventing its catalytic action . In polymerization processes, it terminates growing polymer chains, leading to shorter chains and retardation of polymerization .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Catechol Derivatives
Key Structural and Functional Differences:
Electrochemical Selectivity in Sensors:
In molecularly imprinted polymer (MIP) sensors, 4-TBC exhibits minimal interference (6% signal variation) compared to bisphenol A (20% reduction) and nitrophenols (25–30% reduction) due to its distinct steric and electronic profile .
Pyrogallol Derivatives
Pyrogallol (1,2,3-trihydroxybenzene) and its analogs demonstrate stronger antioxidant activity than catechol derivatives due to three hydroxyl groups.
Bond Dissociation Energy (BDE) Comparison:
Compound | BDE (kcal/mol) | Role in Antioxidant Activity |
---|---|---|
Catechol | 79.2 | Baseline dihydroxybenzene; moderate radical scavenging. |
4-TBC | 74.3 | tert-Butyl group lowers BDE, enhancing H-donating capacity. |
Pyrogallol | 68.0 | Three hydroxyl groups enable superior radical quenching. |
5-tert-Butylpyrogallol | 66.6 | Lowest BDE in this group; optimal for industrial antioxidants and biomedical applications. |
The tert-butyl substituent in 4-TBC reduces BDE by ~5 kcal/mol compared to catechol, but pyrogallol derivatives remain more potent due to additional hydroxyl groups .
Sulfonation Reactivity
4-TBC resists sulfonation under conditions effective for catechol (80% H₂SO₄) due to steric hindrance from the tert-butyl group, limiting electrophilic substitution .
Oxidation Pathways
In catalytic systems, 4-TBC oxidizes to 4-tert-butylquinone (tBu-Q) via Fe(III) or Mn(II) complexes. This contrasts with catechol, which forms semiquinone radicals more readily . Over amorphous titanosilicates, 4-TBC achieves 53% selectivity in oxidation reactions, outperforming TiO₂ (20% selectivity) .
Environmental and Toxicological Profile
4-TBC is classified as a High Production Volume (HPV) chemical but shows moderate acute toxicity (oral LD₅₀ = 1,200 mg/kg in rats). Unlike catechol, it tested negative in mutagenicity assays (Salmonella typhimurium, E. coli) .
Biological Activity
4-tert-Butylcatechol (TBC) is a phenolic compound widely recognized for its applications as a polymerization inhibitor and antioxidant. This article provides a comprehensive overview of its biological activity, including its effects on cellular mechanisms, toxicity, and potential therapeutic applications.
This compound is a colorless solid that serves primarily as a stabilizer in the production of various polymers, including styrene and butadiene. It exhibits a polymerization inhibitory effect that is approximately 25 times more potent than hydroquinone at elevated temperatures (60 °C) . Its sterically hindered structure contributes to its antioxidant properties, making it valuable in the formulation of synthetic rubbers and plastics.
Antioxidant Properties
TBC has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies indicate that TBC can effectively scavenge free radicals, thereby protecting cells from oxidative damage. For instance, TBC at concentrations of 2 µg/ml inhibited the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells .
Neuroprotective Effects
Recent research has suggested that TBC may possess protective effects against neurodegenerative disorders characterized by inflammation and oxidative stress. In vitro studies have shown that TBC can reduce cell death in rat neuroblastoma B35 cells induced by activated microglia by approximately 47% . These findings highlight TBC's potential as a neuroprotective agent.
Enzyme Inhibition
TBC has been identified as an inhibitor of the enzyme tyrosinase, which plays a critical role in melanin production. At concentrations exceeding , TBC effectively inhibits tyrosinase activity, suggesting its potential application in cosmetic formulations aimed at skin lightening .
Toxicity and Safety Profile
Despite its beneficial properties, TBC also presents certain toxicity concerns. Animal studies have reported dermal irritation upon exposure to high concentrations. The LD50 value for oral administration in rats was determined to be 815 mg/kg , indicating moderate toxicity . Additionally, TBC has been classified as a skin sensitizer based on various studies, with stimulation indices indicating significant sensitization potential .
Summary of Toxicological Findings
Study Type | Findings |
---|---|
Dermal Irritation | Severe irritation observed at 500 mg for 24 hours in rabbits |
Oral Toxicity | LD50 = 815 mg/kg; decreased body weight gain noted |
Skin Sensitization | Positive reactions in sensitization tests with stimulation indices >15 |
Genotoxicity | No mutagenic effects observed in micronucleus tests |
Case Studies and Research Findings
- Neuroprotection : A study indicated that TBC's neuroprotective effects could be leveraged for treating conditions like Alzheimer's disease, where oxidative stress plays a significant role .
- Antioxidant Activity : Research demonstrated that TBC effectively reduces markers of oxidative stress in various cell lines, supporting its use as an antioxidant supplement .
- Polymer Stabilization : In industrial applications, TBC's role as a polymerization inhibitor has been crucial for enhancing the stability of synthetic materials used in various sectors .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing 4-tert-Butylcatechol with high purity?
To synthesize TBC, prioritize methods like Friedel-Crafts alkylation of catechol with tert-butyl chloride in acidic media. For purification, recrystallization from ethanol or hexane is effective. Characterization requires:
- Purity verification : High-performance liquid chromatography (HPLC) with ≥97.0% purity thresholds (common in reagent-grade standards) .
- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve hydroxyl (δ ~5.5–6.5 ppm) and tert-butyl (δ ~1.3 ppm) protons, complemented by mass spectrometry (MS) for molecular ion ([M+H]+ at m/z 167.1) .
- Thermal stability : Differential scanning calorimetry (DSC) to confirm melting points (52–55°C) and detect decomposition thresholds .
Q. How does TBC function as a radical scavenger in polymerization inhibition, and what assays validate its efficacy?
TBC terminates radical chain reactions via hydrogen atom transfer (HAT), quenching propagating radicals (e.g., in styrene polymerization). Key validation methods:
- Radical trapping kinetics : Electron paramagnetic resonance (EPR) spectroscopy to monitor radical decay rates in model systems (e.g., AIBN-initiated styrene) .
- Inhibition efficiency : Measure induction periods using dilatometry or calorimetry under controlled O₂ levels, as TBC’s activity is oxygen-sensitive .
- Comparative studies : Benchmark against inhibitors like hydroquinone using gel permeation chromatography (GPC) to assess polymer molecular weight suppression .
Advanced Research Questions
Q. How can researchers resolve contradictions in TBC’s reported toxicity profiles across mechanistic studies?
Discrepancies in genotoxicity data (e.g., negative Ames tests vs. potential systemic phenol-like toxicity) require:
- Dose-response re-evaluation : Conduct in vitro assays (e.g., comet assay, micronucleus test) at physiologically relevant concentrations (≤1 mM) to avoid artifactual cytotoxicity .
- Metabolite analysis : Use LC-MS/MS to identify oxidation products (e.g., quinones) that may mediate toxicity, as TBC itself lacks direct mutagenicity in bacterial models .
- Cross-species comparisons : Compare rodent hepatocyte assays with human cell lines (e.g., HepG2) to assess metabolic activation differences .
Q. What advanced electrochemical techniques elucidate TBC’s redox behavior in complex matrices?
Cyclic voltammetry (CV) in buffered systems (e.g., 0.1 M boric acid, pH 9.2) reveals reversible oxidation peaks at ~0.5 V (vs. Ag/AgCl), corresponding to catechol/quinone interconversion. For mechanistic insights:
- pH-dependent studies : Vary pH (4–10) to track proton-coupled electron transfer (PCET) pathways .
- Adsorption effects : Use rotating disk electrodes to distinguish diffusion-controlled vs. surface-bound redox processes.
- Computational modeling : Density functional theory (DFT) to predict redox potentials and compare with experimental data .
Q. How can TBC’s role in radical reactions be optimized for non-polymerization applications (e.g., organic synthesis)?
TBC’s hydrogen-donating capacity (e.g., in deiodination reactions) can be harnessed via:
- Reaction engineering : Optimize solvent polarity (acetonitrile > DMF) and catalyst loading (e.g., Pd/C) to enhance iodine abstraction efficiency .
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to quantify rate constants (k ≈ 10³ M⁻¹s⁻¹) under varying temperatures .
- Byproduct analysis : GC-MS to identify side products (e.g., tert-butylquinone) and adjust stoichiometry to minimize undesired pathways .
Q. Methodological Considerations
Q. What protocols ensure reproducibility in TBC-mediated inhibition studies?
- Oxygen control : Use Schlenk-line techniques or gloveboxes to maintain inert atmospheres, as O₂ competes with TBC in radical scavenging .
- Standardized purity checks : Mandate HPLC-UV (λ = 280 nm) with retention time matching certified reference materials .
- Batch-to-batch variability : Implement NMR-based fingerprinting to detect impurities (e.g., residual tert-butyl chloride) .
Q. How should researchers design experiments to differentiate TBC’s antioxidant vs. pro-oxidant effects?
- Dual-assay approach : Pair DPPH (radical scavenging) with lipid peroxidation assays (e.g., linoleic acid oxidation) under identical conditions.
- Redox cycling tests : Add reducing agents (e.g., NADPH) to simulate biological systems and monitor superoxide generation via lucigenin chemiluminescence .
- Threshold determination : Establish concentration-dependent transitions using dose-response curves (typically pro-oxidant effects emerge >100 μM) .
Q. Safety and Compliance
Q. What safety protocols are critical for handling TBC in laboratory settings?
- Acute toxicity mitigation : Use PPE (nitrile gloves, goggles) due to LD₅₀ values (oral rat: 320 mg/kg; dermal rabbit: 1,250 mg/kg) .
- Waste disposal : Neutralize phenolic waste with 10% NaOH before incineration to prevent environmental release .
- Spill management : Absorb with vermiculite, avoid water (risk of dissolution and groundwater contamination) .
Q. Data Presentation Guidelines
- Supplemental material : Provide raw voltammograms, NMR spectra, and kinetic datasets in SI files, adhering to journal-specific formatting (e.g., Beilstein’s SI guidelines) .
- Conflict resolution : Clearly annotate contradictory findings (e.g., toxicity data) in tables with footnotes citing methodological variables (e.g., cell type, exposure duration) .
Properties
IUPAC Name |
4-tert-butylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESZUVZBAMCAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024687 | |
Record name | 4-tert-Butylcatechol | |
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Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid; Other Solid, White solid; [CHEMINFO] White or tan, odorless crystalline solid; [MSDSonline] | |
Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylcatechol | |
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Flash Point |
130 °C | |
Record name | 4-tert-Butylcatechol | |
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Vapor Pressure |
0.0028 [mmHg] | |
Record name | 4-tert-Butylcatechol | |
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CAS No. |
98-29-3 | |
Record name | 4-tert-Butylcatechol | |
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Record name | p-tert-Butyl catechol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098293 | |
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Record name | 4-tert-Butylcatechol | |
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Record name | 1,2-Benzenediol, 4-(1,1-dimethylethyl)- | |
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Record name | 4-tert-Butylcatechol | |
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Record name | 4-tert-butylpyrocatechol | |
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Record name | 4-TERT-BUTYLCATECHOL | |
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Retrosynthesis Analysis
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